(phenylhydrazinylidene)methanedithiol
Description
(Phenylhydrazinylidene)methanedithiol is a sulfur-containing organic compound characterized by a methanedithiol backbone (CH$4$S$2$) substituted with a phenylhydrazinylidene group. This structural motif combines the reactivity of dithiols with the aromatic and hydrazine-derived functional groups, making it a candidate for applications in medicinal chemistry and materials science.
Key structural features include:
Properties
IUPAC Name |
(phenylhydrazinylidene)methanedithiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S2/c10-7(11)9-8-6-4-2-1-3-5-6/h1-5,8H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXKSXLKMOANIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=C(S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NN=C(S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Zirconium dichloride oxide octahydrate is typically synthesized by reacting zirconium dioxide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
ZrO2+2HCl+6H2O→ZrOCl2⋅8H2O
Industrial Production Methods: In industrial settings, zirconium dichloride oxide octahydrate is produced on a larger scale using similar methods. The process involves the dissolution of zirconium dioxide in hydrochloric acid, followed by crystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Zirconium dichloride oxide octahydrate undergoes various chemical reactions, including:
Hydrolysis: When dissolved in water, it hydrolyzes to form zirconium hydroxide and hydrochloric acid.
Oxidation and Reduction: It can participate in redox reactions, although specific conditions and reagents are required.
Substitution: It can undergo substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Oxidation and Reduction: Specific oxidizing or reducing agents are used, depending on the desired reaction.
Substitution: Various halides or ligands can be used as reagents under controlled conditions.
Major Products Formed:
Hydrolysis: Zirconium hydroxide and hydrochloric acid.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Substitution: The products vary based on the substituting reagent.
Scientific Research Applications
Chemistry: Zirconium dichloride oxide octahydrate is used as a precursor to prepare other zirconium compounds. It is also employed in various chemical reactions and processes due to its reactivity and stability .
Biology and Medicine: In biological and medical research, zirconium dichloride oxide octahydrate is used in the synthesis of biocompatible materials and as a reagent in various biochemical assays .
Industry: This compound finds applications in the production of acid dyes, pigment toners, and antiperspirants. It is also used as a rubber additive, fiber treatment agent, and in paint drying, refractories, ceramics, and glaze .
Mechanism of Action
The mechanism of action of zirconium dichloride oxide octahydrate involves its ability to form complexes with various ligands. This property allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications. The molecular targets and pathways involved depend on the specific reaction or application in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
(a) Phenylhydrazinylidene Derivatives (e.g., 1a and 2 in )
- Structure: These compounds share the phenylhydrazinylidene moiety but differ in the backbone (e.g., alkanoic acids instead of methanedithiol).
- Activity : Tested as sortase A inhibitors, derivatives like 5a–h (carboxylic acids) showed IC$_{50}$ values of 50–100 µM, while esters (1b–h) were less active. The phenyl substitution in the hydrazinylidene group was found to have minimal impact on activity, suggesting the carboxylic acid group is critical for binding .
- Key Difference: The methanedithiol core in (phenylhydrazinylidene)methanedithiol may offer unique redox properties absent in alkanoic acid derivatives.
(b) N'-(Substituted Benzylidene)benzohydrazides ()
- Structure : Benzohydrazide derivatives with benzylidene substituents.
- Activity : These compounds exhibit antimicrobial and anticancer properties, with activity modulated by electron-withdrawing/donating groups on the benzylidene ring .
(c) Thiadiazin-Hydrazinylidene Derivatives ()
- Structure : Feature a hydrazinylidene group attached to a thiadiazin ring.
- Activity : Likely involved in enzyme inhibition or antimicrobial applications, though specific data are unavailable.
Functional Analogues: Dithiols and Hydrazine Derivatives
(a) Methanedithiol (CH$4$S$2$)
- Structure : The parent dithiol without substituents.
- Properties : Volatile, strong odor, and redox-active. Used in coordination chemistry and as a biosynthetic intermediate .
- Comparison : The addition of the phenylhydrazinylidene group in (phenylhydrazinylidene)methanedithiol likely enhances stability and alters solubility (e.g., increased lipophilicity).
(b) Phenylhydrazine Derivatives (–10)
- Structure : Contain a phenyl group directly bonded to hydrazine (e.g., phenylhydrazine hydrochloride).
- Activity/Toxicity: Used in chemical synthesis but highly toxic (carcinogenic, hemolytic). Safety protocols emphasize handling precautions .
- Comparison : The hydrazinylidene group in (phenylhydrazinylidene)methanedithiol may reduce direct toxicity compared to free phenylhydrazine, though this requires experimental validation.
Data Tables: Comparative Analysis
Research Findings and Implications
- Activity Trends : The presence of acidic groups (e.g., -COOH in 5a–h) enhances enzyme inhibitory activity, suggesting that (phenylhydrazinylidene)methanedithiol’s dithiol group could act as a metal-binding site or redox center for similar applications .
- Toxicity Considerations : While phenylhydrazine derivatives are toxic, structural modifications in (phenylhydrazinylidene)methanedithiol may mitigate these risks, warranting further toxicological studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
